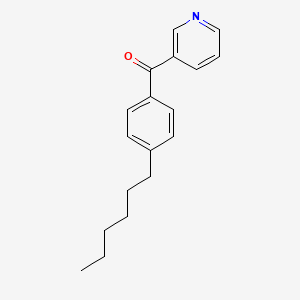
(4-Hexylphenyl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ヘキシルフェニル)(ピリジン-3-イル)メタノンは、アリールフェニルケトン類に属する有機化合物です。これは、メタノン結合を介してピリジン-3-イル基に結合したヘキシル置換フェニル基で構成されています。
準備方法
合成経路と反応条件
(4-ヘキシルフェニル)(ピリジン-3-イル)メタノンの合成は、通常、テトラヒドロフラン(THF)などの適切な溶媒の存在下で、4-ヘキシルベンゾイルクロリドと3-ピリジルマグネシウムブロミドを反応させることを含みます。反応は、通常、窒素またはアルゴンなどの不活性雰囲気下で行われ、不要な副反応を防ぎます。反応混合物は次に、水でクエンチされ、ジクロロメタンなどの有機溶媒で抽出されます。 有機層は、無水硫酸ナトリウムで乾燥させ、濃縮して目的の生成物を得ます .
工業生産方法
(4-ヘキシルフェニル)(ピリジン-3-イル)メタノンの工業生産方法は、同様の合成経路を含む場合がありますが、より大規模に行われます。連続フロー反応器と自動システムの使用により、生産プロセスの効率と収率を高めることができます。 さらに、再結晶化やカラムクロマトグラフィーなどの精製技術が用いられ、高純度の製品が得られます .
化学反応の分析
反応の種類
(4-ヘキシルフェニル)(ピリジン-3-イル)メタノンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化して、対応するカルボン酸を生成できます。
還元: 水素化リチウムアルミニウムなどの試薬を使用した還元反応により、ケトン基をアルコールに変換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主な生成物
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: ハロゲン化誘導体の生成.
科学研究の応用
(4-ヘキシルフェニル)(ピリジン-3-イル)メタノンは、次のものを含むいくつかの科学研究の応用を持っています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 受容体結合研究におけるリガンドとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療特性について調べられています。
科学的研究の応用
(4-Hexylphenyl)(pyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
(4-ヘキシルフェニル)(ピリジン-3-イル)メタノンの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、受容体または酵素に結合して、それらの活性を調節できます。たとえば、特定のキナーゼを阻害したり、核受容体と相互作用したりして、細胞シグナル伝達経路の変化につながることがあります。 関与する正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります .
類似の化合物との比較
類似の化合物
(4-フルオロフェニル)(ピリジン-4-イル)メタノン: フェニル環にフッ素置換基を持つ同様の構造。
(4-メチルフェニル)(ピリジン-3-イル)メタノン: フェニル環にメチル置換基を持つ同様の構造。
(4-エチルフェニル)(ピリジン-3-イル)メタノン: フェニル環にエチル置換基を持つ同様の構造.
独自性
(4-ヘキシルフェニル)(ピリジン-3-イル)メタノンは、ヘキシル基の存在によりユニークです。これは、その親油性と生物膜との相互作用に影響を与える可能性があります。 この構造的特徴は、薬物候補または特定の特性を持つ材料としての可能性を高める可能性があります .
類似化合物との比較
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: Similar structure but with a fluorine substituent on the phenyl ring.
(4-Methylphenyl)(pyridin-3-yl)methanone: Similar structure but with a methyl substituent on the phenyl ring.
(4-Ethylphenyl)(pyridin-3-yl)methanone: Similar structure but with an ethyl substituent on the phenyl ring.
Uniqueness
(4-Hexylphenyl)(pyridin-3-yl)methanone is unique due to the presence of a hexyl group, which can influence its lipophilicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or a material with specific properties .
特性
CAS番号 |
61780-11-8 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC名 |
(4-hexylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H21NO/c1-2-3-4-5-7-15-9-11-16(12-10-15)18(20)17-8-6-13-19-14-17/h6,8-14H,2-5,7H2,1H3 |
InChIキー |
PELGAIUJRZEFDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
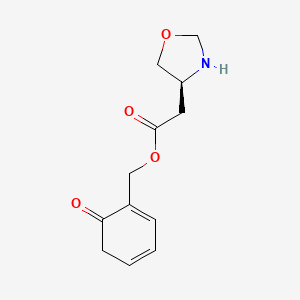
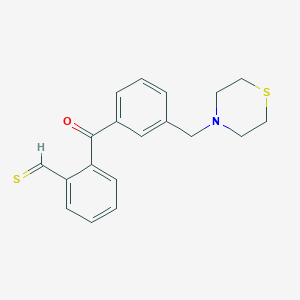
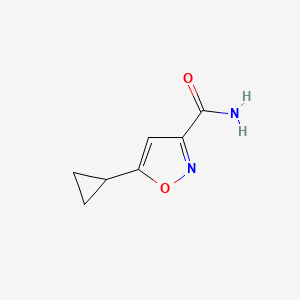
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
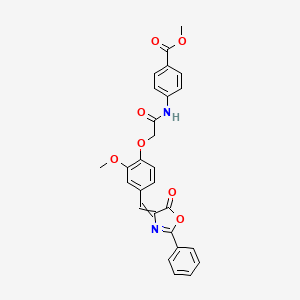
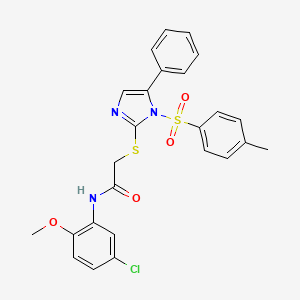

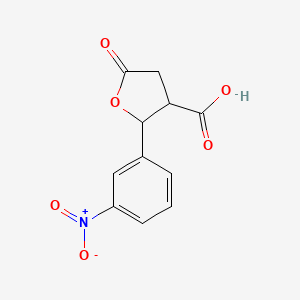
![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)
![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)


